2,4-Dinitrobenzamide

Descripción general

Descripción

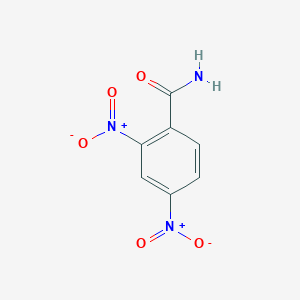

2,4-Dinitrobenzamide is an organic compound with the molecular formula C7H5N3O5. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and an amide group (-CONH2) at the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Mecanismo De Acción

Target of Action

2,4-Dinitrobenzamide, also known as CB1954, primarily targets DNA in cells . The compound is activated by the enzyme nitroreductase (NTR), which is present in various organisms, including bacteria and mammals .

Mode of Action

The mode of action of this compound involves a series of biochemical transformations. The compound is converted into a cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites by the enzyme NTR . This conversion leads to the formation of DNA interstrand crosslinks, which can cause cell death . The 4-hydroxylamine derivative of this compound cannot directly crosslink DNA but requires further activation by a non-enzymatic reaction with a thioester, such as acetyl coenzyme A .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of its 4-nitro group to a 4-hydroxylamine by the enzyme NQO1 . This process leads to the formation of DNA interstrand crosslinks, which can cause cell death . The this compound pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been found to have good tissue penetration in mice, with elimination half-life values of 1.4–2 hours in mice and 2.5–4 hours in dogs . The bioavailability of this compound was found to be 85% and 40% for the intraperitoneal route in mice and the oral route in dogs, respectively .

Result of Action

The result of this compound’s action is the induction of cell death. This is achieved through the formation of DNA interstrand crosslinks, which disrupt the normal functioning of the DNA, leading to cell death . This effect is seen in both proliferating and quiescent cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s degradation and dissipation in the environment are influenced by its low vapor pressure . Additionally, the compound’s effectiveness can be influenced by the presence of certain enzymes in the environment, such as NTR, which can activate the compound . Furthermore, the compound’s action can be influenced by the level of oxygen in the environment, as the compound is selectively reduced in hypoxic cells .

Análisis Bioquímico

Biochemical Properties

2,4-Dinitrobenzamide is known to interact with a variety of enzymes and proteins. For instance, it has been reported that this compound can be activated by the enzyme NAD(P)H Quinone Oxidoreductase 2 (NQO2) in human cells . This activation process involves the reduction of this compound to a potent bifunctional alkylating agent .

Cellular Effects

The effects of this compound on cells are quite significant. It has been found that the reduction of this compound by NQO2 leads to a large increase in cytotoxicity towards human tumor cell lines . This suggests that this compound could potentially be used as an antitumor prodrug .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by the enzyme NQO2. This enzyme reduces this compound to a potent bifunctional alkylating agent, which can then interact with DNA and other biomolecules . This interaction can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that there is a large increase in the cytotoxicity of this compound towards human tumor cell lines when it is reduced by NQO2 . This suggests that the effects of this compound may become more pronounced over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to be reduced by the enzyme NQO2, which is part of the NAD(P)H quinone oxidoreductase family . This reduction process is a key step in the activation of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzamide can be synthesized through the nitration of benzamide. The process involves the following steps:

Nitration of Benzamide: Benzamide is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration. The nitration results in the formation of this compound.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

Reduction: 2,4-Diaminobenzamide.

Substitution: Depending on the nucleophile, products such as 2,4-dihydroxybenzamide or 2,4-dialkoxybenzamide can be formed.

Aplicaciones Científicas De Investigación

Prodrug Design and Mechanism of Action

Prodrugs like CB1954 are designed to be converted into active forms within the body. The activation typically occurs via enzymatic reduction facilitated by nitroreductases (NTRs), which convert DNBA into reactive species capable of inducing DNA damage and cell death.

Mechanism of Activation

- Enzymatic Reduction : NTRs reduce the nitro groups in DNBA to form hydroxylamines or amines, which can then interact with DNA to form cross-links, leading to cytotoxicity.

- Bystander Effect : The metabolites produced from DNBA have shown high bystander effects, meaning they can affect neighboring cells even if those cells do not express the activating enzyme.

Cancer Therapy

The primary application of 2,4-Dinitrobenzamide derivatives lies within cancer treatment strategies:

- Antibody-Directed Enzyme Prodrug Therapy (ADEPT) : Studies have demonstrated that NTRs can activate DNBA derivatives in tumor environments, allowing for localized cytotoxic effects while sparing healthy tissues. This method enhances therapeutic efficacy and reduces systemic toxicity .

- Gene-Directed Enzyme Prodrug Therapy (GDEPT) : By employing genetically modified cells expressing NTRs, researchers aim to create a targeted approach where only tumor cells convert DNBA into its active form .

Magnetic Nanoparticle Directed Enzyme Prodrug Therapy (MNDEPT)

Recent advancements have explored combining DNBA derivatives with magnetic nanoparticles to enhance the delivery and activation of prodrugs at tumor sites. This method allows for precise targeting and improved control over drug release .

Case Study 1: PR-104A and SN27686

Research involving PR-104A and SN27686 has highlighted their effectiveness as dinitrobenzamide mustard prodrugs in inducing cell death in ovarian cancer cell lines (SK-OV-3). These studies showed that these compounds could be efficiently activated by genetically modified NTRs, leading to significant cytotoxic effects without requiring additional cofactors .

Case Study 2: CB1954 in Clinical Trials

CB1954 has been investigated in various clinical trials where it was combined with NTR-expressing adenoviral vectors. The results indicated promising outcomes with enhanced tumor regression rates due to the selective activation of the prodrug within tumors .

Data Tables

Comparación Con Compuestos Similares

2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an amide group.

2,4-Dinitroaniline: Contains an amino group instead of an amide group.

2,4-Dinitrobenzoic Acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness of 2,4-Dinitrobenzamide: this compound is unique due to its specific combination of nitro and amide groups, which confer distinct reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it a versatile compound in synthetic and medicinal chemistry.

Actividad Biológica

2,4-Dinitrobenzamide (CB1954) is a compound that has garnered significant attention in cancer research due to its potential as a prodrug in enzyme-directed therapies. The biological activity of this compound is primarily attributed to its conversion into cytotoxic metabolites by specific enzymes, notably nitroreductases (NTR). This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and relevant research findings.

The primary mechanism by which this compound exerts its cytotoxic effects involves enzymatic reduction. The compound is converted by bacterial nitroreductases into active metabolites that can alkylate DNA, leading to cell death. Notably, the compound's activity is enhanced through the "bystander effect," where non-targeted cells are also affected by the metabolites produced by neighboring cells expressing the enzyme.

1. Prodrug Development

Recent studies have focused on developing dinitrobenzamide mustard prodrugs like PR-104A and SN27686. These prodrugs are designed to improve therapeutic outcomes by enhancing the bystander effect and increasing dose potency. For instance, SN27686 demonstrated a significantly higher dose potency compared to CB1954 in preclinical models, achieving a maximum tolerated dose that was 3.75 times higher than that of CB1954 .

2. Clinical Trials

A Phase I clinical trial involving CB1954 was conducted with thirty patients suffering from various gastrointestinal malignancies. The trial assessed the drug's pharmacokinetics and safety profile. Results indicated that at doses up to 37.5 mg/m², dose-limiting toxicities were observed primarily as diarrhea and hepatic toxicity. However, no significant adverse effects like alopecia or nephrotoxicity were reported .

3. Efficacy in Tumor Models

In vivo studies have shown promising results for CB1954 in tumor models. For instance, in a peritoneal pancreatic cancer model, mice with NTR-expressing xenografts treated with CB1954 exhibited long-term remissions compared to control groups. This efficacy underscores the importance of the enzyme's expression in achieving therapeutic success .

Data Tables

Case Study 1: Efficacy of NTR-Directed Therapy

In a study examining the efficacy of NTR-directed therapy using CB1954, researchers demonstrated that only a small fraction (10%) of target tumor cells needed to express NTR for effective treatment outcomes. The bystander effect contributed significantly to tumor reduction, indicating that surrounding non-expressing cells could also be killed by metabolites diffusing from treated cells .

Case Study 2: Bystander Effects in Multicellular Layers

Research involving multicellular layer (MCL) cultures revealed that several dinitrobenzamide mustards exhibited greater bystander efficiencies compared to existing therapies like CB1954. This finding suggests that these new compounds could enhance therapeutic strategies by effectively targeting both expressing and non-expressing tumor cells .

Propiedades

IUPAC Name |

2,4-dinitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTESHVANCFLTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395684 | |

| Record name | 2,4-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-87-2 | |

| Record name | 2,4-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.